molecular formula C42H76N2O21 B12421261 Maleimide-NH-PEG16-CH2CH2COOH

Maleimide-NH-PEG16-CH2CH2COOH

Cat. No.: B12421261
M. Wt: 945.1 g/mol
InChI Key: JIJKJDGRTAORHN-UHFFFAOYSA-N
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Description

Maleimide-NH-PEG16-CH2CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is a heterobifunctional molecule, meaning it has two different functional groups at each end. One end contains a maleimide group, which is reactive towards thiol groups, and the other end has a carboxylic acid group, which can be used for further conjugation. This compound is often used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimide-NH-PEG16-CH2CH2COOH typically involves the following steps:

    PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves the attachment of polyethylene glycol (PEG) chains to the precursor.

    Maleimide Introduction: The maleimide group is introduced through a reaction with maleic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Maleimide-NH-PEG16-CH2CH2COOH undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Maleimide-NH-PEG16-CH2CH2COOH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Maleimide-NH-PEG16-CH2CH2COOH involves its ability to form stable covalent bonds with thiol groups through its maleimide moiety. This allows it to act as a linker, connecting different molecules or functional groups. The carboxylic acid group can further react with amines, enabling the formation of amide bonds. These properties make it a versatile tool in bioconjugation and targeted therapy applications .

Comparison with Similar Compounds

Maleimide-NH-PEG16-CH2CH2COOH is unique due to its specific combination of functional groups and PEG chain length. Similar compounds include:

These similar compounds differ mainly in the length of the PEG chain, which can influence their physical and chemical properties, as well as their suitability for specific applications.

Properties

Molecular Formula

C42H76N2O21

Molecular Weight

945.1 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C42H76N2O21/c45-39(3-6-44-40(46)1-2-41(44)47)43-5-8-51-10-12-53-14-16-55-18-20-57-22-24-59-26-28-61-30-32-63-34-36-65-38-37-64-35-33-62-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-50-7-4-42(48)49/h1-2H,3-38H2,(H,43,45)(H,48,49)

InChI Key

JIJKJDGRTAORHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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